A Comprehensive Technical Guide to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth examination of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. This document will cover its fundamental chemical and physical properties, detailed synthesis protocols for its core scaffold, its critical role as a synthetic intermediate, and essential safety and handling information. The primary identifier for this compound is CAS Number: 119895-68-0 . The strategic incorporation of the difluoromethylene group onto the privileged benzodioxole scaffold imparts unique electronic properties and enhanced metabolic stability to derivative molecules, making it a valuable precursor in the development of novel therapeutic agents and agrochemicals.[1][2]
Compound Identification and Physicochemical Properties
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a specialized organic compound valued for its unique structural features. The presence of the gem-difluoro group attached to the dioxole ring is a key determinant of its reactivity and the properties of its downstream products.
Key Identifiers:
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Primary CAS Number: 119895-68-0[3]
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Synonyms: 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde, 4-Formyl-2,2-difluoro-1,3-benzodioxole[3]
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Molecular Formula: C₈H₄F₂O₃[3]
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Molecular Weight: 186.11 g/mol [4]
The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process chemistry.
| Property | Value | Source |
| Physical Form | Liquid | [3] |
| Density | 1.423 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.497 | [3] |
| Flash Point | 91.1 °C (196.0 °F) | [3][5] |
| Boiling Point | 210 °C | [4] |
| Storage Temperature | −20°C | [3][5] |
Synthesis of the Core Scaffold and Formylation
The synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde involves two primary stages: the construction of the 2,2-difluoro-1,3-benzodioxole core followed by electrophilic formylation.
Synthesis of 2,2-Difluoro-1,3-benzodioxole
The most established and scalable method for producing the core scaffold is through a halogen exchange (HALEX) reaction. This process involves the fluorination of the more readily available 2,2-dichloro-1,3-benzodioxole. The causality behind this choice is rooted in the high efficiency and yield of the reaction when catalyzed appropriately.
The reaction proceeds by treating 2,2-dichloro-1,3-benzodioxole with a fluorinating agent, such as potassium fluoride (KF).[6][7] The efficiency of this transformation is significantly enhanced by a catalyst, preferably potassium hydrogen fluoride (KHF₂), which facilitates the displacement of the chloride ions with fluoride ions.[6][7] This process is a cornerstone for accessing the difluorinated scaffold, which is an intermediate used in the synthesis of pharmaceutical and agrochemical products.[6][7]
Caption: Synthesis workflow for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.
Formylation of the Benzodioxole Ring
Once the core scaffold is synthesized, the aldehyde group is introduced at the 4-position of the benzene ring via an electrophilic aromatic substitution reaction. Standard formylation methods, such as the Vilsmeier-Haack or Gattermann reaction, can be employed to achieve this transformation, yielding the final target compound.
Applications in Drug Discovery and Agrochemicals
The unique properties conferred by fluorine atoms make 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde a highly valuable building block in modern chemistry.
Expertise & Experience Insights: The rationale for incorporating the difluoromethylene (-CF₂-) group is multifaceted. From a drug development perspective, it serves as a bioisostere for a carbonyl or ether linkage, but with significantly different electronic properties and metabolic stability. Fluorine's high electronegativity can alter the acidity of nearby protons and influence molecular conformation, which can lead to enhanced binding affinity with biological targets.[2] Furthermore, the C-F bond is exceptionally strong, which often blocks common metabolic pathways (e.g., oxidation by Cytochrome P450 enzymes), thereby increasing the bioavailability and in-vivo half-life of a drug candidate.[8][9]
The benzodioxole moiety itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] This scaffold is known to contribute to favorable pharmacokinetic profiles.[2] Consequently, derivatives of 2,2-difluoro-1,3-benzodioxole are key intermediates in the synthesis of innovative therapeutic agents, including small molecule chaperones for treating conditions like cystic fibrosis, as well as new antiviral and anti-inflammatory agents.[1][2]
Caption: Role as a key intermediate in chemical synthesis.
Experimental Protocol: Synthesis of the Core Scaffold
The following protocol is a self-validating system adapted from established patent literature for the synthesis of 2,2-difluoro-1,3-benzodioxole.[7] This foundational step is critical for obtaining the precursor to the title compound.
Materials and Equipment:
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Three-necked round bottom flask
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Central stirrer and condenser
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Heating mantle
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2,2-dichloro-1,3-benzodioxole
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Anhydrous potassium fluoride (KF), dried in vacuum at 150°C
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Potassium hydrogen fluoride (KHF₂)
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Tetramethylene sulfone (solvent)
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Standard distillation apparatus
Step-by-Step Methodology:
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Reactor Charging: In a three-necked round bottom flask equipped with a stirrer and condenser, charge 210 g (3.61 mol) of anhydrous KF, 226 g (1.18 mol) of 2,2-dichloro-1,3-benzodioxole, and a catalytic amount of KHF₂ (approx. 0.3 g).[7]
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Solvent Addition: Add tetramethylene sulfone as a solvent to the mixture.
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Heating and Reaction: Heat the reaction mixture to 140°C with continuous stirring.[7]
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Monitoring: Monitor the reaction's progress via gas chromatography (GC) by taking periodic samples. The reaction is typically complete after 7-8 hours, indicated by the complete conversion of the starting material.[7]
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Work-up: Once the reaction is complete, cool the mixture. Add approximately 2000 g of water to dissolve the inorganic salts and the solvent.[7]
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Phase Separation: An organic phase consisting primarily of 2,2-difluoro-1,3-benzodioxole will separate from the aqueous layer.
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Purification: Isolate the organic phase and purify it by distillation to obtain the final product with high purity. An expected yield is approximately 83%.[7]
Safety and Handling
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
Conclusion
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (CAS No. 119895-68-0) is a pivotal chemical intermediate whose value is derived from the synergistic combination of a privileged benzodioxole scaffold and a metabolically robust difluoromethylene group. Its versatile aldehyde functionality allows for extensive chemical elaboration, making it an essential building block for researchers in drug discovery and agrochemical development. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for leveraging its full potential in creating next-generation functional molecules.
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2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde . MySkinRecipes. [Link]
- CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
- US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
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Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas . National Institutes of Health (NIH). [Link]
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Request A Quote . ChemUniverse. [Link]
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4-formaldehyde-2,2-difluoro-2H-1,3-benzodioxole . Hangzhou LZ Chemical Co., Ltd. [Link]
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